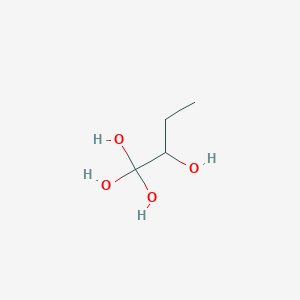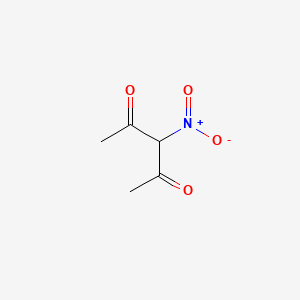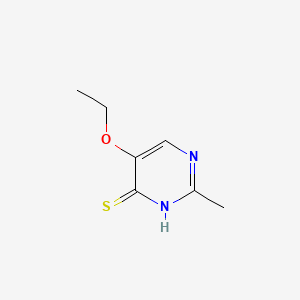
Methyl 5-butanoyl-2,4-dihydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-butanoyl-2,4-dihydroxybenzoate is a chemical compound with the molecular formula C12H14O5 It is a derivative of methyl 2,4-dihydroxybenzoate, featuring a butanoyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-butanoyl-2,4-dihydroxybenzoate typically involves the esterification of 2,4-dihydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The butanoyl group is then introduced at the 5-position through an acylation reaction using butanoyl chloride and a base like pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-butanoyl-2,4-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the butanoyl moiety can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl 5-butanoyl-2,4-dihydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 5-butanoyl-2,4-dihydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,4-dihydroxybenzoate: Lacks the butanoyl group, making it less hydrophobic.
Methyl 2,5-dihydroxybenzoate: Similar structure but different substitution pattern, leading to different reactivity and properties.
Uniqueness
Methyl 5-butanoyl-2,4-dihydroxybenzoate is unique due to the presence of the butanoyl group, which enhances its hydrophobicity and potentially its biological activity. This structural feature distinguishes it from other similar compounds and can influence its interactions and applications .
Propiedades
Número CAS |
34239-91-3 |
|---|---|
Fórmula molecular |
C12H14O5 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
methyl 5-butanoyl-2,4-dihydroxybenzoate |
InChI |
InChI=1S/C12H14O5/c1-3-4-9(13)7-5-8(12(16)17-2)11(15)6-10(7)14/h5-6,14-15H,3-4H2,1-2H3 |
Clave InChI |
DRXHVGYNPHOVFC-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1=CC(=C(C=C1O)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


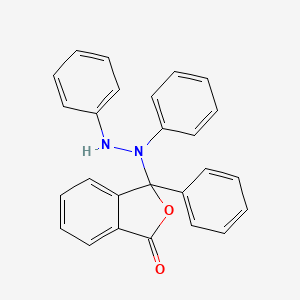
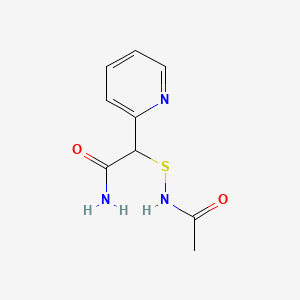
![alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid](/img/structure/B14685272.png)
![3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran](/img/structure/B14685278.png)
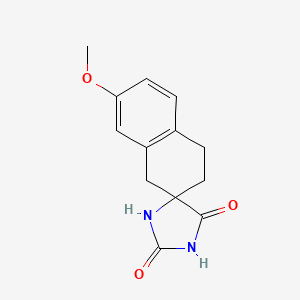
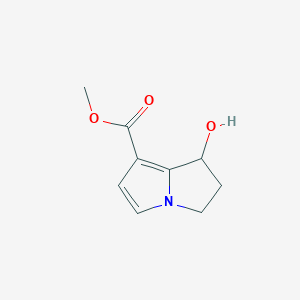

![methyl 3-carbamoyl-5-(2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B14685311.png)

